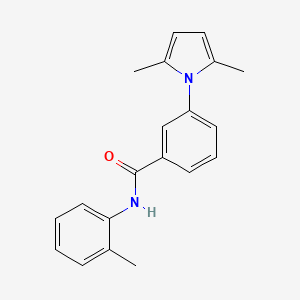![molecular formula C18H28N4O B5538288 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)
4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound under discussion is part of a class of compounds that have been explored for their various biological activities and potential applications in medicinal chemistry. The compound features a complex structure with an imidazolyl and isoxazolyl group attached to a piperidine backbone, indicative of its potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cyclocondensation, nucleophilic reactions, and deprotection steps, utilizing catalysts like SO4^2−/Y2O3 in solvents such as ethanol. These processes are designed to yield compounds with specific structural features and biological activities (Rajkumar et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically performed using techniques such as IR, GC-MS, and 1H-NMR, which help in characterizing the compound’s structure, including its molecular framework and functional groups. Such analysis aids in understanding the compound's chemical behavior and potential interaction with biological targets (Guo Qian-yi, 2011).
Chemical Reactions and Properties
Compounds of this class can undergo a variety of chemical reactions, including amino protection, nucleophilic reactions, and ring-opening reactions, leading to the formation of novel derivatives with potential biological activities. These reactions are crucial for modifying the compound’s chemical properties for specific applications (Khalafy et al., 2002).
Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
One notable application of compounds related to 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine in scientific research is as potent antagonists of the NMDA receptor. For instance, a study found that a similar compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, serves as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This finding underscores the therapeutic potential of such compounds in neurological conditions, demonstrating their ability to modulate synaptic plasticity and protect against excitotoxicity, with implications for the treatment of Parkinson's disease and other neurodegenerative disorders (Wright et al., 1999).
Radiolabeling and Diagnostic Imaging
Another application is in the development of radiolabeled compounds for diagnostic imaging. Research involving mixed ligand fac-tricarbonyl complexes of technetium and rhenium, incorporating imidazole and benzyl isocyanide, highlights the potential of these compounds in medical imaging. These complexes have been used to label bioactive molecules, suggesting the role of similar imidazole derivatives in enhancing diagnostic imaging techniques, particularly in the tracer-level preparation of 99mTc compounds for potential use in identifying and tracking disease processes within the body (Mundwiler et al., 2004).
Histamine Receptor Modulation
Research into the synthesis and structure-activity relationships of N-aryl-piperidine derivatives, including compounds with a core structure similar to 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine, has identified them as potent (partial) agonists for the human histamine H3 receptor. This work has important implications for the development of new treatments for disorders related to the central nervous system, indicating the utility of these compounds in exploring therapeutic avenues for conditions such as sleep disorders, obesity, and cognitive deficits (Ishikawa et al., 2010).
Propiedades
IUPAC Name |
5-[[4-(1-butylimidazol-2-yl)piperidin-1-yl]methyl]-3-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-3-5-9-22-12-8-19-18(22)15-6-10-21(11-7-15)14-17-13-16(4-2)20-23-17/h8,12-13,15H,3-7,9-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWURGUAEVQYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCN(CC2)CC3=CC(=NO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)
![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)